![molecular formula C18H16N4O5S B2594772 4-nitro-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)benzenesulfonamide CAS No. 920192-75-2](/img/structure/B2594772.png)
4-nitro-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-nitro-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)benzenesulfonamide is a chemical compound that has gained attention in scientific research due to its potential applications in medicine and biotechnology. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments. In
Scientific Research Applications
Anti-inflammatory Applications
This compound has been studied for its potential as an anti-inflammatory agent . It shows promise due to its selectivity for the COX-2 enzyme, which is a key target in reducing inflammation. Notably, it has been identified as having a good affinity for COX-2 without causing ulcerogenic and cardiovascular side effects .
Analgesic Applications
In addition to its anti-inflammatory properties, there is evidence to suggest that this compound could serve as an analgesic . This would make it useful in pain management, particularly if it can offer relief without the gastrointestinal complications associated with many nonsteroidal anti-inflammatory drugs (NSAIDs) .
Cardiovascular Safety
The cardiovascular safety of this compound is noteworthy. Unlike some drugs that increase selectivity for COX-2 and, as a result, raise cardiovascular risks, this compound does not seem to affect normal hemostasis. This makes it a safer option for patients who are at risk of cardiovascular events .
Gastrointestinal Tolerance
The compound’s lack of ulcerogenic effects is significant. It suggests that it could be developed into a medication that provides anti-inflammatory and analgesic benefits without the gastrointestinal damage often caused by NSAIDs .
Hemostatic Balance
Research indicates that even at lower doses, the compound does not seem to affect the normal hemostatic balance. This is important for patients who require anti-inflammatory treatment but are at risk of bleeding disorders .
COX-2 Selectivity
The compound’s selectivity for COX-2 over COX-1 is a strategic advantage. By targeting COX-2, it potentially offers a treatment for inflammation with fewer side effects, as COX-1 is responsible for protecting the stomach lining .
Synthetic Accessibility
The ease of functionalization of the pyridazinone core structure of this compound makes it an attractive target for the synthesis of new drugs. This could lead to the development of a range of medications with varied therapeutic effects .
Pharmacological Diversity
The pyridazinone derivatives, to which this compound belongs, are known for their diverse pharmacological properties. This opens up possibilities for the compound to be used in various therapeutic areas beyond just anti-inflammatory and analgesic applications .
properties
IUPAC Name |
4-nitro-N-[2-(6-phenylpyridazin-3-yl)oxyethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O5S/c23-22(24)15-6-8-16(9-7-15)28(25,26)19-12-13-27-18-11-10-17(20-21-18)14-4-2-1-3-5-14/h1-11,19H,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGUUARGUTRIZTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(C=C2)OCCNS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-nitro-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)benzenesulfonamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.